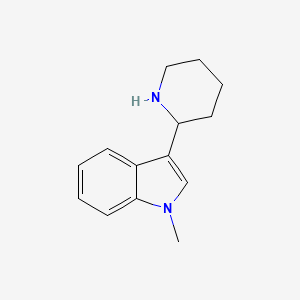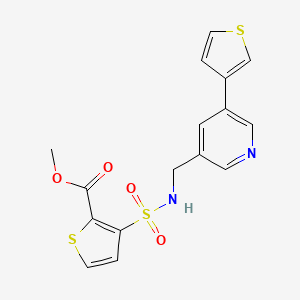
6-(1-Methyl-3-indolyl)piper idine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(1-Methyl-3-indolyl)piperidine” is a compound that contains both a piperidine and an indole moiety. Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Indole derivatives, on the other hand, have been found in many important synthetic drug molecules and have shown diverse biological activities .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of 1-methylpiperidine, a related compound, is 99.1741 .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Indole, similar to the benzene ring, undergoes electrophilic substitution due to excessive π-electrons delocalization .
Physical And Chemical Properties Analysis
Piperidine is a colorless liquid with an odor described as objectionable, typical of amines . It has a density of 0.862 g/mL, a melting point of -7 °C, and a boiling point of 106 °C . It is miscible in water .
科学的研究の応用
Brain Function and Psychiatric Disorders
Research has explored the role of piperidine, a component of 6-(1-Methyl-3-indolyl)piperidine, in brain function and its potential significance in behavior. Studies suggest that piperidine may serve as an endogenous psychotropic agent, potentially playing a role in the regulation of behavior. This has been inferred from its antagonistic effects on certain psychotomimetic properties and its presence in mammalian brains and human urine (Abood, Rinaldi, & Eagleton, 1961).
Neurotransmitter Influence
Compounds like 6-(1-Methyl-3-indolyl)piperidine have been studied for their effects on neurotransmitters such as serotonin (5-HT) and noradrenaline (NA) in the brain. Research indicates that derivatives of this compound can influence the turnover and depletion of these neurotransmitters, suggesting potential applications in neurological or psychiatric treatments (Le Fur, Mitrani, & Uzan, 1977).
Antitumor Properties
There is evidence that certain derivatives of 6-(1-Methyl-3-indolyl)piperidine possess antitumor properties. For example, aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have shown efficacy in antitumor assays, demonstrating potential as cancer treatment agents (Li, Wu, Tian, Zhang, & Wu, 2013).
Synthesis of Natural Products
The compound has been used in the synthesis of natural products like dragmacidin B and bis(indolyl)piperazines. This indicates its utility in organic synthesis, particularly in the creation of complex natural compounds with potential biological activities (Miyake, Yakushijin, & Horne, 2000).
Development of Antipsychotic Agents
6-(1-Methyl-3-indolyl)piperidine derivatives have been explored for their potential use in developing antipsychotic agents. These compounds have shown affinity for dopamine receptors, which are critical in the treatment of disorders like schizophrenia (Zhang, Kari, Davis, Doss, Baillie, & Vyas, 2000).
Anticancer Activity
Research into piperidine derivatives, which include 6-(1-Methyl-3-indolyl)piperidine, has identified compounds with anti-cancer properties. These derivatives have shown promise in inhibiting the growth of various cancer cell lines, suggesting their potential application in cancer treatment (Ramalingam, Mustafa, Chng, Medimagh, Sambandam, & Issaoui, 2022).
作用機序
Target of action
Indole and piperidine derivatives are known to interact with a variety of biological targets. The specific targets can vary widely depending on the exact structure of the compound .
Mode of action
The mode of action of indole and piperidine derivatives can also vary greatly. Some may inhibit or activate specific enzymes, while others may bind to receptors or other proteins, altering their function .
Biochemical pathways
Indole and piperidine derivatives can affect a variety of biochemical pathways. The specific pathways affected would depend on the compound’s targets and mode of action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole and piperidine derivatives can vary widely. Factors such as the compound’s size, polarity, and stability can influence its bioavailability .
Result of action
The molecular and cellular effects of indole and piperidine derivatives can include changes in cell signaling, gene expression, and cellular metabolism, among others .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole and piperidine derivatives .
将来の方向性
生化学分析
Biochemical Properties
1-methyl-3-(piperidin-2-yl)-1H-indole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to form stable hydrophobic interactions with enzyme catalytic pockets, such as IKKβ, which is involved in inflammatory responses . Additionally, it can inhibit or activate specific enzymes, thereby modulating biochemical pathways. For instance, derivatives of piperidine, the core structure of 1-methyl-3-(piperidin-2-yl)-1H-indole, have demonstrated inhibitory properties against cholinesterase and beta-secretase enzymes .
Cellular Effects
The effects of 1-methyl-3-(piperidin-2-yl)-1H-indole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit antiaggregatory and antioxidant effects, which can impact cellular oxidative stress levels . Furthermore, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 1-methyl-3-(piperidin-2-yl)-1H-indole exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. For instance, the compound’s interaction with IKKβ involves a stable hydrophobic interaction within the enzyme’s catalytic pocket . This binding can result in the modulation of downstream signaling pathways, ultimately affecting gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-3-(piperidin-2-yl)-1H-indole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives, including 1-methyl-3-(piperidin-2-yl)-1H-indole, maintain their stability under various conditions, allowing for sustained biochemical activity . Prolonged exposure may lead to degradation, which can alter its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of 1-methyl-3-(piperidin-2-yl)-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or antioxidant activity. At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
1-methyl-3-(piperidin-2-yl)-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biochemical and cellular effects . Additionally, its interaction with metabolic enzymes can modulate the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 1-methyl-3-(piperidin-2-yl)-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, binding to transport proteins can facilitate its movement across cellular membranes, influencing its bioavailability and activity.
Subcellular Localization
1-methyl-3-(piperidin-2-yl)-1H-indole exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
特性
IUPAC Name |
1-methyl-3-piperidin-2-ylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-16-10-12(13-7-4-5-9-15-13)11-6-2-3-8-14(11)16/h2-3,6,8,10,13,15H,4-5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXNFJAWCYVYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3CCCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Chlorophenyl)sulfanyl]-2-[(2,6-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B2633574.png)


![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2633580.png)
![Methyl 6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2633581.png)

![2-[(4-Iodophenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B2633584.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2633585.png)

![2-[(E)-1-(dimethylamino)-3-(4-iodoanilino)prop-2-enylidene]propanedinitrile](/img/structure/B2633590.png)


![3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2633595.png)
![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-chlorophenyl)urea](/img/structure/B2633596.png)